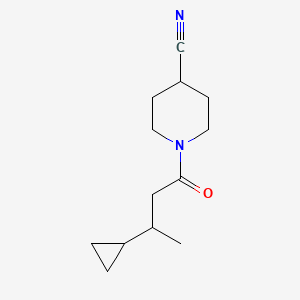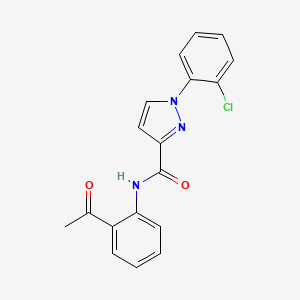![molecular formula C15H18N4O2S B7536273 N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7536273.png)
N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. It is commonly referred to as DETA-NONOate and is known for its potential use in scientific research. The compound is a nitric oxide donor and has been used in various studies to investigate the role of nitric oxide in different biological processes.
Mécanisme D'action
DETA-NONOate acts as a nitric oxide donor and releases nitric oxide upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various biological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide by DETA-NONOate can activate the downstream signaling pathways and produce the desired physiological effects.
Biochemical and Physiological Effects:
DETA-NONOate has been shown to have various biochemical and physiological effects. It can induce vasodilation and increase blood flow, which can be beneficial in the treatment of cardiovascular diseases. The compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, DETA-NONOate has been shown to induce apoptosis in cancer cells and can be used as a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DETA-NONOate in lab experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to investigate the role of nitric oxide in various biological processes without the need for complex experimental setups. However, one of the limitations of using DETA-NONOate is its instability in aqueous solutions. The compound can decompose rapidly, which can affect the accuracy of the experimental results.
Orientations Futures
There are several future directions for the use of DETA-NONOate in scientific research. One potential area of research is the use of DETA-NONOate in the treatment of neurodegenerative diseases. Nitric oxide has been shown to play a crucial role in the regulation of neuronal function, and the use of DETA-NONOate may provide a potential therapeutic approach for these diseases. Additionally, the use of DETA-NONOate in combination with other drugs may provide a synergistic effect and improve the efficacy of the treatment.
Méthodes De Synthèse
The synthesis of DETA-NONOate involves the reaction of diethylamine with 2-bromoethylamine hydrobromide to form N,N-diethyl-2-bromoethylamine. This is then reacted with 2-pyridinethiol to form N,N-diethyl-2-(pyridin-2-yl)ethylamine. The final step involves the reaction of this compound with ethyl chloroformate and sodium azide to form DETA-NONOate.
Applications De Recherche Scientifique
DETA-NONOate has been widely used in scientific research to investigate the role of nitric oxide in various biological processes. It has been used in studies related to cardiovascular diseases, inflammation, and cancer. The compound has also been used to investigate the effect of nitric oxide on the central nervous system and its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-19(4-2)13(20)9-17-14(21)12-10-22-15(18-12)11-7-5-6-8-16-11/h5-8,10H,3-4,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHDEIIDNWDQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)C1=CSC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7536209.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)



![2-(benzimidazol-1-yl)-1-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7536284.png)


